7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro group, a dimethylamino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chloro, dimethylamino, and phenyl substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one include other quinazolinone derivatives with different substituents. Examples include:
- 7-Chloro-2-methylquinoline
- 7-Chloro-2,4-dimethylquinoline
- 7-Chloro-2-vinylquinoline
Uniqueness
What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
15589-23-8 |
---|---|
Molecular Formula |
C19H20ClN3OS |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C19H20ClN3OS/c1-13(12-22(2)3)25-19-21-17-11-14(20)9-10-16(17)18(24)23(19)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
BYYFDPICODWISQ-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)SC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
Canonical SMILES |
CC(CN(C)C)SC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
Synonyms |
7-Chloro-2-[[2-(dimethylamino)-1-methylethyl]thio]-3-phenylquinazolin-4(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.